LogP and Topological Polar Surface Area (TPSA) Differentiation: 1797127-69-5 vs. Sulfonyl, Cyclopropyl, and Benzothiadiazole Analogs
Computed XLogP3-AA and TPSA for 1797127-69-5 demonstrate a balanced lipophilicity (XLogP3-AA = 1.8) and a moderate TPSA (120 Ų) [1]. This profile differs measurably from its closest commercially available analogs. The sulfonyl analog 2-((1-(methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797754-78-9) has a lower XLogP3-AA (0.8) and a larger TPSA (139 Ų) due to the highly polar sulfonyl group. The cyclopropyl carbonyl analog (CAS 1184989-62-5) is more lipophilic (XLogP3-AA = 2.3) with a smaller TPSA (95 Ų), while the benzothiadiazole analog (CAS unknown) is significantly more lipophilic (XLogP3-AA = 3.1) with a larger TPSA (155 Ų) [1]. These differences directly impact membrane permeability and solubility, where 1797127-69-5 occupies an intermediate 'lead-like' chemical space distinct from its analogs.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | Sulfonyl analog: 0.8; Cyclopropyl carbonyl analog: 2.3; Benzothiadiazole analog: 3.1 |
| Quantified Difference | ΔXLogP3-AA range: +1.0 to -1.3 relative to closest analogs |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release [1]. |
Why This Matters
For a procurement decision, the intermediate lipophilicity of 1797127-69-5 suggests superior aqueous solubility and potentially better oral bioavailability compared to the more lipophilic benzothiadiazole analog, while remaining more membrane-permeable than the polar sulfonyl analog.
- [1] PubChem. Compound Summaries for CID 71799024, CID 57473004, CID 19718702, and CID 689039. National Center for Biotechnology Information. Retrieved May 8, 2026. View Source
